molecular formula C13H19NO2 B2704073 Ethyl 5,5-dimethyl-1,4,6,7-tetrahydroindole-2-carboxylate CAS No. 2120341-39-9

Ethyl 5,5-dimethyl-1,4,6,7-tetrahydroindole-2-carboxylate

Cat. No.: B2704073
CAS No.: 2120341-39-9
M. Wt: 221.3
InChI Key: CYXHMRDSXPSDMW-UHFFFAOYSA-N
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Description

Ethyl 5,5-dimethyl-1,4,6,7-tetrahydroindole-2-carboxylate is a bicyclic heterocyclic compound featuring a partially hydrogenated indole core. The tetrahydroindole structure (with a fused cyclohexene ring) and the 5,5-dimethyl substitution distinguish it from fully aromatic indole derivatives. Its ester group at position 2 suggests reactivity toward hydrolysis or amidation, common in medicinal chemistry workflows .

Properties

IUPAC Name

ethyl 5,5-dimethyl-1,4,6,7-tetrahydroindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-16-12(15)11-7-9-8-13(2,3)6-5-10(9)14-11/h7,14H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXHMRDSXPSDMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)CCC(C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,5-dimethyl-1,4,6,7-tetrahydroindole-2-carboxylate typically involves multicomponent reactions. One common method includes the reaction of 5,5-dimethyl-3-(arylamino)cyclohex-2-enones with phenylglyoxal monohydrate and substituted anilines in water at room temperature . This green protocol is chemoselective and efficient, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-dimethyl-1,4,6,7-tetrahydroindole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in halogenated or nitrated derivatives of the original compound .

Scientific Research Applications

Ethyl 5,5-dimethyl-1,4,6,7-tetrahydroindole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5,5-dimethyl-1,4,6,7-tetrahydroindole-2-carboxylate involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cell signaling pathways, enzyme inhibition, or activation, depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Ethyl Indole-2-Carboxylate
  • Structure : Fully aromatic indole core with an ester group at position 2.
  • Physical Properties : Melting point (mp) = 232–234°C, higher than many hydrogenated analogs due to aromaticity enhancing crystallinity .
  • Synthesis : Typically derived from indole-2-carboxylic acid via esterification.
  • Applications : Intermediate in synthesizing carboxamides (e.g., describes its 5-fluoro derivative as a precursor for antitumor agents) .
Ethyl 3-Phenyl-4,5,6,7-Tetrahydroindole-2-Carboxylate
  • Structure : Tetrahydroindole core with a phenyl substituent at position 3.
  • Synthesis : Produced via 2H-azirine + enamine reactions, yielding dihydropyrroles that aromatize under acidic conditions .
Ethyl-5-Fluoroindole-2-Carboxylate
  • Structure : Aromatic indole with a fluorine substituent at position 5.
  • Reactivity : Fluorine enhances electrophilic substitution resistance and lipophilicity. Used in to synthesize carboxamides with biological activity (e.g., compound 3, m.p. 249–250°C) .
Ethyl 5,5-Dimethyl-4,5,6,7-Tetrahydro-1H-Indazole-3-Carboxylate
  • Structure : Indazole (two adjacent nitrogen atoms) core with 5,5-dimethyl and tetrahydro modifications.
  • Key Difference : Indazole’s dual nitrogen atoms confer distinct hydrogen-bonding and coordination properties compared to indole derivatives .

Physicochemical Properties

Compound Melting Point (°C) Solubility Trends Stability Notes
Ethyl 5,5-dimethyl-1,4,6,7-tetrahydroindole-2-carboxylate Not reported Likely higher lipophilicity due to dimethyl Less aromatic → reduced conjugation
Ethyl indole-2-carboxylate 232–234 Moderate in organic solvents Aromaticity enhances stability
Ethyl-5-fluoroindole-2-carboxylate Not reported Enhanced lipid solubility from fluorine Resists electrophilic substitution

Biological Activity

Ethyl 5,5-dimethyl-1,4,6,7-tetrahydroindole-2-carboxylate is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of the Compound

This compound is characterized by its unique tetrahydroindole structure combined with an ethyl ester functional group. This structure is significant as it influences the compound's reactivity and biological interactions.

Chemical Structure

  • IUPAC Name : this compound
  • Molecular Formula : C13H19NO2
  • CAS Number : 2120341-39-9

The biological activity of this compound primarily involves interactions with various molecular targets. The indole ring system facilitates binding to receptors and enzymes, modulating their activity and influencing cellular signaling pathways.

Key Mechanisms

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic processes.
  • Receptor Binding : It interacts with various receptors that play roles in neurotransmission and cell signaling.
  • Cell Signaling Modulation : By affecting signaling pathways, it can influence cellular responses to stimuli.

Biological Activities

This compound exhibits a range of biological activities that are of significant interest in medicinal chemistry.

Antiviral Activity

Research indicates that compounds related to the indole structure have potential antiviral properties. For instance:

  • HIV Integrase Inhibition : Indole derivatives have been evaluated for their ability to inhibit HIV integrase. A study found that modifications on the indole scaffold can enhance inhibitory effects against HIV integrase with IC50 values ranging from 3.11 μM to higher values depending on structural variations .

Antitumor Properties

Indoles are known for their antitumor activities. This compound may exhibit similar properties due to its structural characteristics that allow it to interfere with cancer cell proliferation.

Anti-inflammatory Effects

Compounds in the indole family have been reported to possess anti-inflammatory properties. This suggests potential applications in treating inflammatory diseases through modulation of inflammatory pathways.

Research Findings and Case Studies

Several studies have explored the biological activities of indole derivatives closely related to this compound.

StudyFindingsBiological Activity
Indole derivatives showed significant inhibition of HIV integrase with IC50 values as low as 3.11 μM.Antiviral
Indoles exhibited antifungal and antitumor activities in various assays.Antitumor/Antifungal
Mechanistic studies revealed enzyme inhibition potential through receptor interaction.Enzyme Inhibition

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5,5-dimethyl-1,4,6,7-tetrahydroindole-2-carboxylate?

  • Methodological Answer : Synthesis typically involves cyclization, esterification, and hydrogenation. For example:

  • Cyclization : Refluxing 3-formylindole precursors with 2-aminothiazol-4(5H)-one in acetic acid yields indole-2-carboxylate derivatives .
  • Hydrogenation : Catalytic hydrogenation (e.g., Pd/C in ethanol at 50 psi) reduces aromatic rings to tetrahydroindole structures, as demonstrated for ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate (58% yield) .
    • Key Considerations : Monitor reaction progress via TLC; recrystallize using DMF/acetic acid mixtures for purification .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H NMR : Analyze splitting patterns in CDCl3 (e.g., δ 1.16 ppm for ethyl CH3, δ 4.16 ppm for ethyl CH2 in tetrahydroindole derivatives) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., 207.226 g/mol for related ethyl 7-oxo-tetrahydroindole-2-carboxylate) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

Advanced Research Questions

Q. How to resolve contradictions in NMR data due to tautomerism or dynamic effects?

  • Methodological Answer :

  • Variable Temperature NMR : Perform experiments at 25°C and -40°C to observe slow-exchange tautomers (e.g., keto-enol equilibria in tetrahydroindole derivatives) .
  • Computational Modeling : Use DFT calculations to predict chemical shifts and compare with experimental data .

Q. What strategies improve diastereoselectivity during tetrahydroindole synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Employ asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) to control stereochemistry .
  • Steric Guidance : Introduce bulky substituents (e.g., 5,5-dimethyl groups) to restrict ring conformation and favor specific diastereomers .

Q. How to design analogs for biological activity assessment?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the ethyl ester with boronic acid esters (e.g., HSL inhibitors like 2-(5,5-dimethyl-dioxaborinan-2-yl)benzoic acid ethyl ester) to modulate activity .
  • Functionalization : Introduce electron-withdrawing groups (e.g., nitro or cyano) at the 3-position to enhance electrophilic reactivity for drug discovery .

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